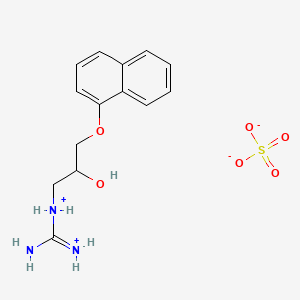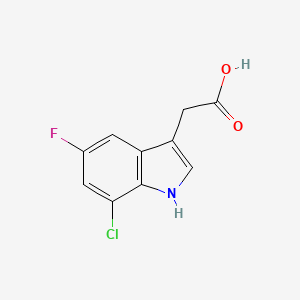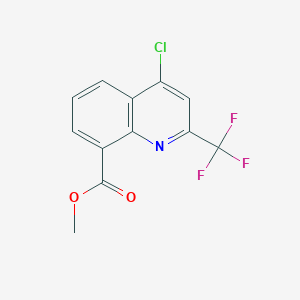
Methyl 4-chloro-2-(trifluoromethyl)quinoline-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-2-(trifluoromethyl)quinoline-8-carboxylate is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Méthodes De Préparation
The synthesis of methyl 4-chloro-2-(trifluoromethyl)quinoline-8-carboxylate typically involves the following steps:
Cyclization and Cycloaddition Reactions: These methods are commonly used to construct the quinoline ring system.
Displacement of Halogen Atoms: This involves the substitution of halogen atoms with other functional groups.
Direct Fluorination:
Cross-Coupling Reactions: Suzuki–Miyaura coupling is a widely used method for forming carbon-carbon bonds in the synthesis of fluorinated quinolines.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Methyl 4-chloro-2-(trifluoromethyl)quinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 4-chloro-2-(trifluoromethyl)quinoline-8-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound exhibits antibacterial, antineoplastic, and antiviral activities.
Medicine: It is used in the development of antimalarial drugs and other therapeutic agents.
Industry: The compound finds applications in agriculture and as components for liquid crystals.
Mécanisme D'action
The mechanism of action of methyl 4-chloro-2-(trifluoromethyl)quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For example, fluorinated quinolines are known to inhibit various enzymes, which can lead to antibacterial and antineoplastic effects . The incorporation of fluorine atoms enhances the compound’s ability to interact with biological targets and improve its pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Methyl 4-chloro-2-(trifluoromethyl)quinoline-8-carboxylate can be compared with other similar compounds, such as:
- 4-Chloro-2-methyl-8-trifluoromethyl-quinoline
- 4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline
- 4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride
These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of a chloro group and a trifluoromethyl group in this compound contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H7ClF3NO2 |
|---|---|
Poids moléculaire |
289.64 g/mol |
Nom IUPAC |
methyl 4-chloro-2-(trifluoromethyl)quinoline-8-carboxylate |
InChI |
InChI=1S/C12H7ClF3NO2/c1-19-11(18)7-4-2-3-6-8(13)5-9(12(14,15)16)17-10(6)7/h2-5H,1H3 |
Clé InChI |
DQCHNWXPFCDGIU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC2=C1N=C(C=C2Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


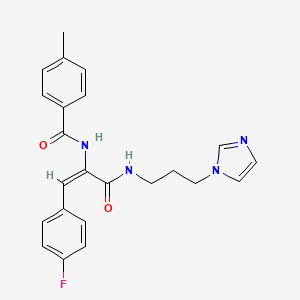
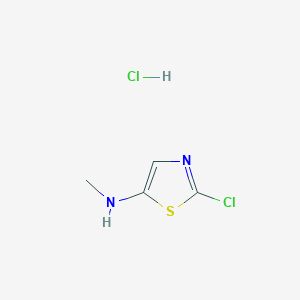
![2,5-Dimethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B12818895.png)
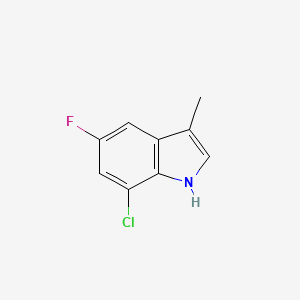
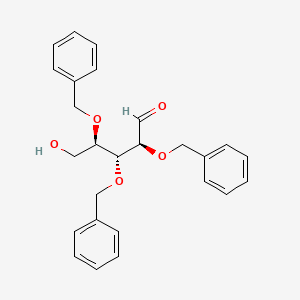
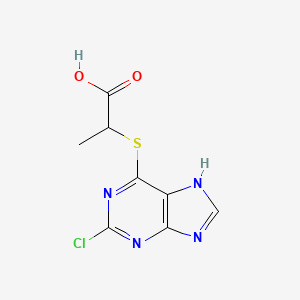
![6-[4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12818926.png)

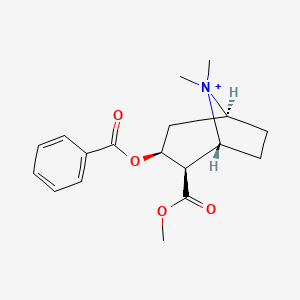
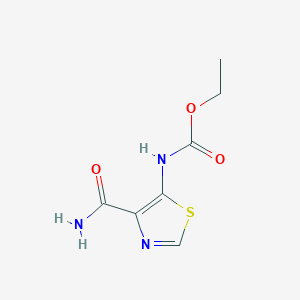
![2-[(1R,3As,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propan-1-ol](/img/structure/B12818945.png)
![4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12818948.png)
